![molecular formula C12H17NO4S B062472 2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid CAS No. 159855-97-7](/img/structure/B62472.png)
2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid is a useful research compound. Its molecular formula is C12H17NO4S and its molecular weight is 271.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
- 2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid derivatives have been explored in the synthesis of various compounds. For instance, its ethyl ester derivative was used in allylation reactions, providing a novel approach in organic synthesis (Schleusner et al., 2004).
- The compound has been part of research in developing new methods for protecting sulfonic acids. This includes the synthesis of derivatives of taurine (2-aminoethanesulfonic acid), showcasing its role in protecting group chemistry (Seeberger et al., 2007).
Material Science and Catalysis
- In the field of material science, derivatives of this compound have been used in the development of microporous inorganic-organic hybrids. These materials have potential applications in separations, ion exchange, and catalysis (Wang, Heising, & Clearfield, 2003).
- Research has also delved into its role in autocatalytic fragmentation of acetoacetate derivatives, which is significant for chemically amplified photoresist materials in lithography (Arimitsu, Kudo, & Ichimura, 1998).
Analytical Chemistry
- The compound has been utilized in the development of analytical methods, such as the determination of sulfophenyl carboxylic acids in groundwater, indicating its role in environmental monitoring and analysis (Jiménez-Díaz et al., 2008).
Pharmaceutical and Biological Research
- Studies have shown the utility of derivatives in the synthesis of protected β-amino acids, which are important building blocks in pharmaceutical and biological research (Robinson & Wyatt, 1993).
将来の方向性
作用機序
Target of Action
The compound has been associated with antinociceptive and anti-inflammatory effects , suggesting it may interact with targets involved in pain and inflammation pathways.
Mode of Action
The compound was synthesized by the reaction of 4-(tert-butyl)-benzenesulfonyl chloride with the amino acids L-tryptophan and L-proline in aqueous NaOH solution . The resulting sulfamic acids were converted to water-soluble sodium salts for subsequent pharmacological tests .
Biochemical Pathways
The compound appears to affect pain and inflammation pathways. In experimental models, the L-tryptophan sulfamide derivative of the compound demonstrated an antinociceptive effect close to that of diclofenac in the acetic acid-induced writhing test in mice . The anti-inflammatory activity of the L-tryptophan sulfamide derivative on a formalin-induced paw edema model in rats exceeded that of diclofenac .
Pharmacokinetics
The compound’s water-soluble sodium salts were used in pharmacological tests , suggesting that solubility may play a role in its bioavailability.
Result of Action
The L-tryptophan sulfamide derivative of the compound demonstrated significant antinociceptive and anti-inflammatory effects . It reduced the number of writhings in mice by 97% compared to the control in the acetic acid-induced writhing test . In a formalin-induced paw edema model in rats, the anti-inflammatory activity of the L-tryptophan sulfamide derivative exceeded that of diclofenac by 78% .
Action Environment
The compound’s water-soluble sodium salts were used in pharmacological tests , suggesting that the compound’s solubility may influence its action and efficacy.
特性
IUPAC Name |
2-[(4-tert-butylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)9-4-6-10(7-5-9)18(16,17)13-8-11(14)15/h4-7,13H,8H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIQLCAEGLVCLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359416 |
Source


|
| Record name | 2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159855-97-7 |
Source


|
| Record name | 2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
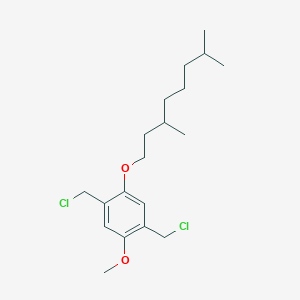
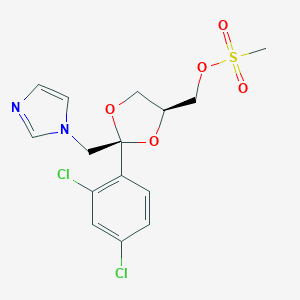
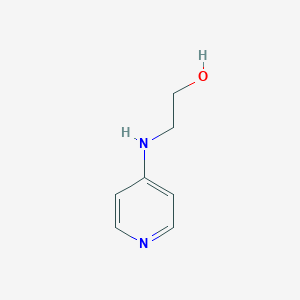


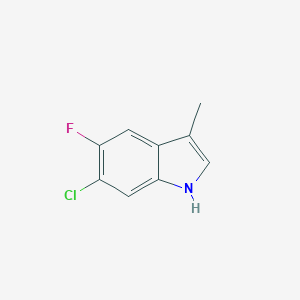

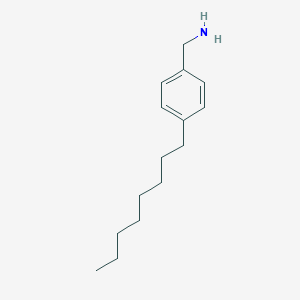
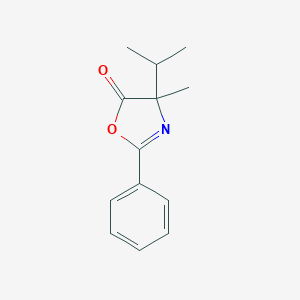
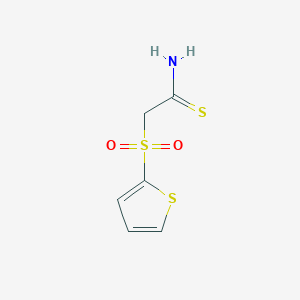

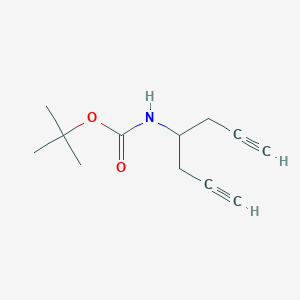
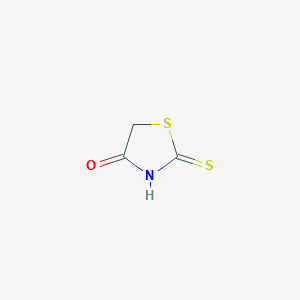
![2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid](/img/structure/B62420.png)
